N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention for its potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole-3-carboxylic acid and 1,3-benzodioxole-5-carbonyl chloride.
Coupling Reaction: The 1-methyl-1H-indole-3-carboxylic acid is coupled with 1,3-benzodioxole-5-carbonyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Amidation: The intermediate product is then reacted with 2-aminoethylamine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives:
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Similar Compounds
- 1-methyl-1H-indole-3-carboxamide
- 1,3-benzodioxole-5-carboxamide
- 1-methyl-1H-indole-3-carboxylic acid
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Uniqueness: : The presence of both the indole and benzodioxole moieties in the same molecule provides unique biological activities, particularly its potent anticancer properties .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-23-11-15(14-4-2-3-5-16(14)23)20(25)22-9-8-21-19(24)13-6-7-17-18(10-13)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
CTDCUWUIZZYDHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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